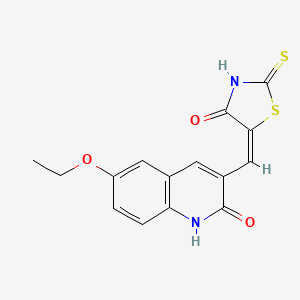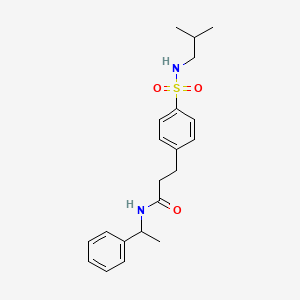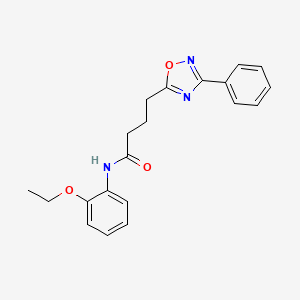
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Rho family of GTPases, which play important roles in a variety of cellular processes, including cell migration, cell division, and cell adhesion.
作用機序
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 acts as a competitive inhibitor of the Rho family GTPases by binding to their active sites and preventing them from interacting with downstream effectors. This results in the inhibition of cytoskeletal dynamics and cell migration, as well as other cellular processes that are regulated by Rho GTPases.
Biochemical and Physiological Effects:
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis in cancer cells, and the modulation of immune cell function. It has also been shown to have anti-inflammatory effects, as well as the ability to inhibit angiogenesis and tumor growth.
実験室実験の利点と制限
One of the main advantages of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its high potency and specificity for Rho family GTPases, which allows for precise control of cellular processes that are regulated by these proteins. However, one of the limitations of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its relatively short half-life and low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in scientific research. One area of interest is the role of Rho GTPases in the regulation of stem cell function and differentiation. Another area of interest is the development of more potent and selective inhibitors of Rho GTPases, which could have potential therapeutic applications in cancer and other diseases. Finally, the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in combination with other inhibitors or chemotherapeutic agents could provide new insights into the mechanisms of cancer cell invasion and metastasis.
合成法
The synthesis of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 involves several steps, including the condensation of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization with carbon disulfide to form the thiazolidinone ring. The resulting compound is then treated with formaldehyde and sodium borohydride to yield the final product, (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864.
科学的研究の応用
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been widely used in scientific research to study the role of Rho family GTPases in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are all important regulators of cytoskeletal dynamics and cell migration. (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has also been used to study the role of Rho GTPases in cancer cell invasion and metastasis, as well as in the regulation of immune cell function.
特性
IUPAC Name |
(5E)-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-2-20-10-3-4-11-8(6-10)5-9(13(18)16-11)7-12-14(19)17-15(21)22-12/h3-7H,2H2,1H3,(H,16,18)(H,17,19,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPMHHISXHAKNM-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)


